molecular formula C13H17FN4O2 B2786289 3-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one CAS No. 2380063-40-9

3-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one

Cat. No.: B2786289
CAS No.: 2380063-40-9
M. Wt: 280.303
InChI Key: UVJGJHBDTNUJPV-UHFFFAOYSA-N
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Description

3-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring fused with an oxazolidinone moiety, and it is substituted with a 6-ethyl-5-fluoropyrimidin-4-yl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Pyrimidine Group: The 6-ethyl-5-fluoropyrimidin-4-yl group can be introduced via a nucleophilic substitution reaction using a halogenated pyrimidine derivative and an appropriate nucleophile.

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be formed through a cyclization reaction involving an isocyanate or a carbamate precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated derivatives, nucleophiles, and electrophiles under appropriate reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

3-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(6-Methyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
  • 3-[1-(6-Ethyl-5-chloropyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
  • 3-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-1,3-thiazolidin-2-one

Uniqueness

3-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the 6-ethyl-5-fluoropyrimidin-4-yl group, in particular, may enhance its biological activity and selectivity compared to similar compounds.

Properties

IUPAC Name

3-[1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN4O2/c1-2-10-11(14)12(16-8-15-10)17-4-3-9(7-17)18-5-6-20-13(18)19/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJGJHBDTNUJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCC(C2)N3CCOC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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